Sodium mesitylene sulfonic acid Sodium mesitylene sulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16784450
InChI: InChI=1S/C9H12.Na.H2O3S/c1-7-4-8(2)6-9(3)5-7;;1-4(2)3/h4-6H,1-3H3;;(H2,1,2,3)/q;+1;/p-1
SMILES:
Molecular Formula: C9H13NaO3S
Molecular Weight: 224.25 g/mol

Sodium mesitylene sulfonic acid

CAS No.:

Cat. No.: VC16784450

Molecular Formula: C9H13NaO3S

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Sodium mesitylene sulfonic acid -

Specification

Molecular Formula C9H13NaO3S
Molecular Weight 224.25 g/mol
IUPAC Name sodium;hydrogen sulfite;1,3,5-trimethylbenzene
Standard InChI InChI=1S/C9H12.Na.H2O3S/c1-7-4-8(2)6-9(3)5-7;;1-4(2)3/h4-6H,1-3H3;;(H2,1,2,3)/q;+1;/p-1
Standard InChI Key KFXNBFHTTLQEQY-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=CC(=C1)C)C.OS(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium mesitylene sulfonic acid (CAS No. 6148-75-0) possesses the molecular formula C9H13NaO3S\text{C}_9\text{H}_{13}\text{NaO}_3\text{S} and a molar mass of 224.25 g/mol. Its structure consists of a mesitylene ring substituted with a sulfonate group at the 2-position, stabilized by resonance with the aromatic system. The sodium counterion enhances solubility in aqueous media, facilitating its use in homogeneous reaction systems.

Physicochemical Properties

Key properties of sodium mesitylene sulfonic acid are summarized in Table 1.

Table 1: Physicochemical Properties of Sodium Mesitylene Sulfonic Acid

PropertyValue/Description
Molecular FormulaC9H13NaO3S\text{C}_9\text{H}_{13}\text{NaO}_3\text{S}
Molecular Weight224.25 g/mol
AppearanceWhite crystalline powder
SolubilityHighly soluble in water, methanol, and ethanol
Melting Point285–290°C (decomposes)
pKa~1.2 (sulfonic acid group)

The sulfonic acid group’s strong acidity (pKa1.2\text{pKa} \approx 1.2) enables proton donation in catalytic reactions, while the mesitylene moiety provides steric bulk, influencing reaction selectivity.

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via sulfonation of mesitylene using concentrated sulfuric acid at 80–100°C, followed by neutralization with sodium hydroxide:

Mesitylene+H2SO480100CMesitylenesulfonic AcidNaOHSodium Mesitylenesulfonate\text{Mesitylene} + \text{H}_2\text{SO}_4 \xrightarrow{80–100^\circ \text{C}} \text{Mesitylenesulfonic Acid} \xrightarrow{\text{NaOH}} \text{Sodium Mesitylenesulfonate}

Reaction progress is monitored by 1H NMR^1\text{H NMR}, with the aromatic proton signals shifting from 6.8 ppm (mesitylene) to 7.2 ppm (sulfonated product).

Industrial-Scale Production

Industrial methods employ continuous sulfonation reactors to ensure consistent product quality. Key steps include:

  • Continuous Sulfonation: Mesitylene and sulfuric acid are fed into a tubular reactor with a residence time of 2–4 hours.

  • Neutralization: The crude sulfonic acid is neutralized with 10% aqueous NaOH, yielding a pH of 7–8.

  • Crystallization: The solution is cooled to 5°C, inducing crystallization of the sodium salt, which is filtered and dried.

Thermal Stability and Degradation Mechanisms

Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) reveals the compound’s degradation profile under inert and oxidative conditions.

Thermal Decomposition in Nitrogen

Under nitrogen, sodium mesitylene sulfonic acid undergoes a two-stage decomposition:

  • Stage 1 (200–350°C): Loss of adsorbed water and residual solvents (mass loss: 5–7%).

  • Stage 2 (350–500°C): Degradation of the sulfonate group, releasing SO2\text{SO}_2 (absorbance at 1360 cm1^{-1}) and methane (CH4\text{CH}_4, absorbance at 3015 cm1^{-1}) .

Oxidative Degradation in Air

In air, combustion of the methyl groups occurs above 400°C, producing CO2\text{CO}_2 (2350 cm1^{-1}) and water. The residue at 600°C consists primarily of sodium sulfate (Na2SO4\text{Na}_2\text{SO}_4), confirmed by X-ray diffraction .

Applications in Organic Synthesis and Industry

Sulfonylating Agent in Pharmaceuticals

The compound serves as a sulfonylating agent in the synthesis of sulfonamide antibiotics. For example, it facilitates the reaction between aniline derivatives and sulfur trioxide to form sulfonamides with yields exceeding 85%.

Surfactant in Detergent Formulations

In detergents, sodium mesitylene sulfonic acid acts as a hydrotrope, preventing phase separation in concentrated surfactant solutions. Its incorporation at 2–5 wt% reduces viscosity by 30% at 25°C, enhancing product stability.

Electrolyte Additive in Batteries

Recent studies propose its use as an electrolyte additive in sodium-ion batteries (SIBs). The sulfonate group improves ionic conductivity by 15% at 0.1 M concentration, while the aromatic ring mitigates electrode corrosion.

Research Advancements and Future Directions

Catalytic Applications

The compound catalyzes esterification reactions between carboxylic acids and alcohols, achieving 90% conversion at 80°C. Kinetic studies indicate a turnover frequency (TOF) of 12 h1^{-1}, comparable to conventional acid catalysts like p-toluenesulfonic acid.

Antimicrobial Activity

Preliminary assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL). Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups.

Environmental Impact and Biodegradability

While the compound is non-toxic (LD50_{50}: >2000 mg/kg in rats), its persistence in aquatic systems requires mitigation. Advanced oxidation processes (AOPs) using UV/H2 _2O2_2 degrade 95% of the compound within 120 minutes, forming benign sulfate ions.

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